molecular formula C8H8FNO3S B13809932 4-(Fluoroacetyl)benzene-1-sulfonamide CAS No. 6554-88-7

4-(Fluoroacetyl)benzene-1-sulfonamide

Cat. No.: B13809932
CAS No.: 6554-88-7
M. Wt: 217.22 g/mol
InChI Key: MWMQIOFILFIEQX-UHFFFAOYSA-N
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Description

4-(Fluoroacetyl)benzene-1-sulfonamide is an organosulfur compound that features both a sulfonamide group and a fluoroacetyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoroacetyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobenzenesulfonamide+fluoroacetyl chlorideThis compound+HCl\text{4-aminobenzenesulfonamide} + \text{fluoroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzenesulfonamide+fluoroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of sulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoroacetyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The fluoroacetyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include sulfinamides or thiols.

    Hydrolysis: Products include the corresponding carboxylic acids and amines.

Scientific Research Applications

4-(Fluoroacetyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Fluoroacetyl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Lacks the fluoroacetyl group but shares the sulfonamide functionality.

    4-(Chloroacetyl)benzene-1-sulfonamide: Similar structure but with a chloroacetyl group instead of a fluoroacetyl group.

    4-(Methylsulfonyl)benzene-1-sulfonamide: Contains a methylsulfonyl group instead of a fluoroacetyl group.

Uniqueness

4-(Fluoroacetyl)benzene-1-sulfonamide is unique due to the presence of the fluoroacetyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

6554-88-7

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

4-(2-fluoroacetyl)benzenesulfonamide

InChI

InChI=1S/C8H8FNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13)

InChI Key

MWMQIOFILFIEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)S(=O)(=O)N

Origin of Product

United States

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